3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
3-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2S/c1-2-3-5-17-8-11-20(12-9-17)27-23(32)16-34-25-30-29-22-13-10-18(15-31(22)25)24(33)28-21-7-4-6-19(26)14-21/h4,6-15H,2-3,5,16H2,1H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVNWNWCSCFUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridine core, followed by the introduction of the butylphenyl and fluorophenyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and sulfur-containing reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, amines, and sulfur-containing reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules from recent literature, focusing on structural motifs, substituent effects, and inferred pharmacological properties.
Core Heterocycle Variations
- Target Compound: [1,2,4]Triazolo[4,3-a]pyridine core.
- Compound from : [1,2,4]Triazolo[4,3-b]pyridazine core.
- Compounds from –6 : Furo[2,3-b]pyridine cores. The fused furan ring enhances electron-richness, which may improve interactions with hydrophobic enzyme pockets but reduce metabolic stability compared to triazolopyridines .
Substituent Analysis
Pharmacological Implications
- Lipophilicity : The 4-butylphenyl group in the target compound likely enhances membrane permeability compared to ’s trifluoromethylbenzyl group, which may improve oral bioavailability but increase off-target interactions .
- Metabolic Stability : The absence of trifluoroethyl or cyclopropyl groups (common in –6) suggests the target compound may undergo faster hepatic clearance, necessitating structural optimization .
Biological Activity
The compound 3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 410.50 g/mol. The structure features a triazole ring, a pyridine moiety, and a sulfanyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with triazole and pyridine structures exhibit a range of biological activities, including:
- Anticancer Activity : Certain derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Triazole derivatives often display significant antibacterial and antifungal activities.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activities : Many triazole derivatives inhibit enzymes that are crucial for cancer cell proliferation.
- Interaction with Cellular Receptors : The compound may interact with specific receptors involved in inflammatory responses.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.
Anticancer Activity
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. For instance:
- Compound A showed an IC50 of 6.2 μM against HCT-116.
- Compound B demonstrated an IC50 of 27.3 μM against MCF-7 cells .
Antimicrobial Effects
Another research focused on the antimicrobial properties of triazole derivatives against pathogenic bacteria. The findings highlighted that certain derivatives displayed potent antibacterial activity compared to standard antibiotics:
- Compound X showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 μg/mL.
- Compound Y was effective against Escherichia coli with an MIC of 10 μg/mL .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology:
- Stepwise coupling: Begin with the synthesis of the triazolo[4,3-a]pyridine core via cyclization of appropriate precursors (e.g., hydrazine derivatives and pyridine intermediates). Introduce the sulfanyl-carbamoyl moiety using thiourea derivatives and coupling agents like trichloroisocyanuric acid (TCICA) under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Flow chemistry: Optimize reaction parameters (temperature, residence time) using Design of Experiments (DoE) to enhance yield and reproducibility. Continuous-flow systems reduce side reactions and improve scalability .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for high-purity isolation.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology:
- NMR spectroscopy: Assign peaks for the triazolo-pyridine core (δ 7.5–9.0 ppm for aromatic protons), sulfanyl group (δ 2.5–3.5 ppm for SCH2), and carbamoyl NH (δ 8.0–10.0 ppm) .
- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography: Resolve ambiguous structural features (e.g., triazole ring conformation) .
- HPLC-DAD/ELSD: Monitor purity (>95% by area normalization) and detect trace impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethyl substituents) influence biological activity?
- Methodology:
- Comparative SAR studies: Synthesize analogs with varying substituents (e.g., replacing 3-fluorophenyl with 4-trifluoromethylphenyl) and evaluate their binding affinity to target receptors (e.g., kinase inhibition assays). Use molecular docking to correlate substituent hydrophobicity (logP) with activity .
- Metabolic stability: Assess half-life in liver microsomes; fluorinated groups often enhance metabolic resistance by reducing CYP450-mediated oxidation .
Q. What strategies resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Methodology:
- Pharmacokinetic profiling: Measure plasma protein binding, bioavailability, and tissue distribution. Low oral bioavailability despite high in vitro activity may indicate poor solubility or first-pass metabolism .
- Metabolite identification: Use LC-MS/MS to detect active/inactive metabolites. For example, sulfoxide derivatives of the sulfanyl group may alter target engagement .
- Dose-response modeling: Apply nonlinear regression to reconcile EC50 discrepancies across assays .
Q. How can computational methods guide the design of derivatives with improved selectivity?
- Methodology:
- QSAR modeling: Train models on datasets of related triazolo-pyridines to predict selectivity indices (e.g., IC50 ratios between target and off-target enzymes) .
- Molecular dynamics simulations: Simulate ligand-receptor interactions (e.g., binding pocket flexibility) to prioritize derivatives with stable hydrogen bonds (e.g., carbamoyl NH with Asp residue) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
